
N-(2-chlorophenyl)-N'-(2-methylphenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorophenyl)-N'-(2-methylphenyl)thiourea, also known as CMPTU, is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a thiourea derivative and belongs to the class of organosulfur compounds. CMPTU has been extensively studied for its potential therapeutic applications due to its ability to regulate various biological processes.
Wirkmechanismus
The mechanism of action of N-(2-chlorophenyl)-N'-(2-methylphenyl)thiourea is not fully understood. However, it has been shown to inhibit the activity of various enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. This compound has also been shown to regulate the expression of various genes involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. This compound has also been shown to regulate the expression of various cytokines and chemokines involved in inflammation. Additionally, this compound has been shown to regulate glucose metabolism and insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-(2-chlorophenyl)-N'-(2-methylphenyl)thiourea in lab experiments is its ability to selectively inhibit the activity of specific enzymes and signaling pathways. This makes it a valuable tool for studying the role of these pathways in various biological processes. However, one of the limitations of using this compound is its potential toxicity and side effects, which may limit its therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on N-(2-chlorophenyl)-N'-(2-methylphenyl)thiourea. One area of research is the development of more selective and potent analogs of this compound for therapeutic applications. Another area of research is the study of the role of this compound in regulating various biological processes such as inflammation and angiogenesis. Additionally, the potential use of this compound as a diagnostic tool for various diseases is an area of research that warrants further investigation.
Conclusion:
In conclusion, this compound is a unique chemical compound that has been extensively studied for its potential therapeutic applications. Its ability to selectively inhibit the activity of specific enzymes and signaling pathways makes it a valuable tool for studying various biological processes. Further research on this compound is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
The synthesis of N-(2-chlorophenyl)-N'-(2-methylphenyl)thiourea involves the reaction between 2-chloroaniline and 2-methylphenyl isothiocyanate. This reaction is carried out in the presence of a base such as potassium carbonate. The resulting product is then purified using various techniques such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(2-chlorophenyl)-N'-(2-methylphenyl)thiourea has been used in various scientific research studies due to its unique properties. It has been shown to have potential therapeutic applications in the treatment of various diseases such as cancer, diabetes, and inflammation. This compound has also been studied for its role in regulating various biological processes such as cell proliferation, apoptosis, and angiogenesis.
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-3-(2-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2S/c1-10-6-2-4-8-12(10)16-14(18)17-13-9-5-3-7-11(13)15/h2-9H,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFYYROBINONMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(3-pyridinylmethyl)benzamide](/img/structure/B5716703.png)
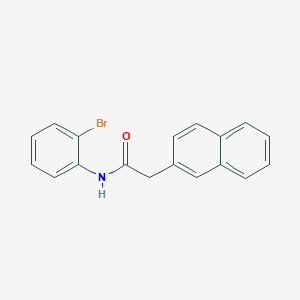
![4-(4-nitrophenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline](/img/structure/B5716711.png)
![3-{4-[(isobutylamino)sulfonyl]phenyl}propanamide](/img/structure/B5716715.png)
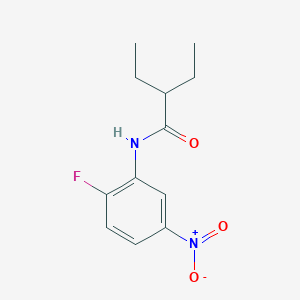
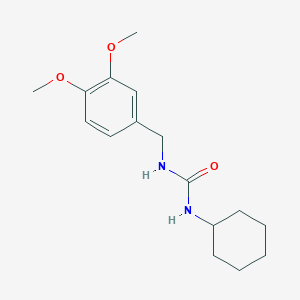
![N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-furamide](/img/structure/B5716742.png)
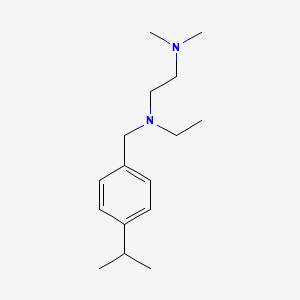
![2-[(4-ethoxybenzyl)(propyl)amino]ethanol](/img/structure/B5716764.png)
![N-[4-(acetylamino)-2-methoxyphenyl]benzamide](/img/structure/B5716772.png)
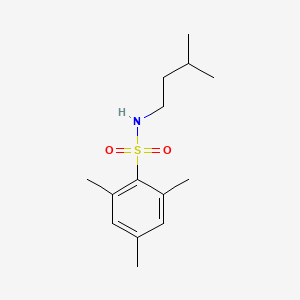
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(3-methyl-2-thienyl)methyl]piperazine](/img/structure/B5716781.png)
![2-[(2,4-dimethylbenzyl)thio]-5-(2-furyl)-1,3,4-oxadiazole](/img/structure/B5716782.png)
![5-[(1-tert-butyl-1H-pyrrol-2-yl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5716788.png)